molecular formula C23H25N3O4 B2989704 4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-75-3

4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Numéro de catalogue: B2989704
Numéro CAS: 1021093-75-3
Poids moléculaire: 407.47
Clé InChI: CJHKNLKMOACGSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structurally, it features a bicyclic pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted with a 4-ethoxyphenyl group at position 4 and a 4-methoxyphenethyl moiety at position 4. These substituents contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Propriétés

IUPAC Name

4-(4-ethoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-30-18-10-6-16(7-11-18)21-20-19(24-23(28)25-21)14-26(22(20)27)13-12-15-4-8-17(29-2)9-5-15/h4-11,21H,3,12-14H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHKNLKMOACGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C23H28N2O3
  • Molecular Weight: 396.48 g/mol

The structure includes two aromatic substituents (ethoxy and methoxy groups) which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives found that certain compounds within this class showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low µg/mL range . The presence of the pyrimidine core is believed to enhance this activity through interaction with bacterial enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. A related study on pyrrolopyrimidine derivatives demonstrated their effectiveness as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. The derivatives exhibited competitive inhibition characteristics, suggesting that they could be developed into therapeutic agents for managing diabetes .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes. These studies revealed that the compound forms significant interactions with active site residues of α-glucosidase, indicating a strong affinity and potential for inhibition .

Case Study 1: Antimycobacterial Evaluation

In a study published in 2019, a series of pyrrolopyrimidine derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The results indicated that compounds with similar structural motifs to 4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibited MIC values as low as 0.78 µg/mL, demonstrating significant antitubercular potential. The study concluded that these compounds could serve as lead candidates for further development in antitubercular therapy .

Case Study 2: Diabetes Management

Another relevant study focused on the α-glucosidase inhibitory activity of pyrrolopyrimidine derivatives. The findings suggested that these compounds could effectively lower postprandial blood glucose levels by inhibiting carbohydrate digestion and absorption. The most potent derivatives showed IC50 values comparable to standard drugs like acarbose . This positions the compound as a potential candidate for diabetes management therapies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally related dihydropyrimidinone derivatives, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name & Reference Substituents Molecular Formula Molecular Weight Key Properties Biological Activity
Target Compound 4-Ethoxyphenyl, 4-methoxyphenethyl Not explicitly provided Not available Not reported
4j 4-(2-Hydroxyphenyl), 6-(4-methoxyphenyl) C₂₀H₁₈N₃O₄ 364.38 MP: ~220°C; Yield: 87%; FTIR peaks for OH, NH, CO QSAR-modeled activity; potential antimicrobial
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) 4-Chlorophenyl, 4-methoxybenzyl C₂₀H₁₈ClN₃O₃ 383.83 Not reported
Compound A 4-Hydroxyphenyl, benzyl C₂₀H₁₇N₃O₃ 347.37 Anti-diabetic (α-glucosidase inhibition)
Compound C 4-Hydroxyphenyl, 4-chlorobenzyl C₂₀H₁₆ClN₃O₃ 381.82 Anti-diabetic (IC₅₀: 12.3 μM)
930399-86-3 4-Ethoxyphenyl, 3-isopropoxypropyl C₂₀H₂₇N₃O₄ 373.4 Not reported
923203-96-7 4-Ethoxyphenyl, allyl C₁₇H₁₉N₃O₃ 313.35 Not reported

Key Observations:

Electron-Withdrawing Groups: Chlorophenyl substitution (as in ) may increase metabolic stability but reduce solubility. Hydrophobic Side Chains: Longer alkyl chains (e.g., 3-isopropoxypropyl ) or allyl groups may alter pharmacokinetics by modulating LogP values.

Biological Activity :

  • Hydroxyphenyl derivatives (e.g., Compound A, IC₅₀: 18.5 μM) exhibit moderate anti-diabetic activity, while chlorobenzyl analogs (Compound C) show higher potency (IC₅₀: 12.3 μM) . The target compound’s ethoxy and methoxy groups may balance potency and bioavailability.

Research Findings

2D-QSAR and Molecular Simulations

  • Substituents at positions 4 and 6 critically influence bioactivity. Hydrophobic groups enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., -OH in 4j) improve solubility but may reduce membrane penetration.
  • The target compound’s 4-ethoxyphenyl group likely optimizes this balance, offering moderate hydrophobicity for target engagement.

Anti-Diabetic Potential

  • DHPM derivatives with 4-hydroxyphenyl and halogenated benzyl groups (e.g., Compound C) demonstrated significant α-glucosidase inhibition, a key target for diabetes management. The target compound’s methoxyphenethyl group may mimic halogenated benzyl moieties in target interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.